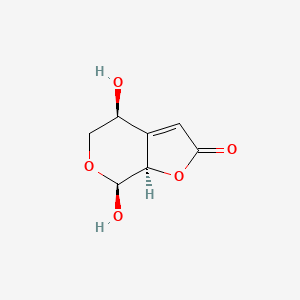
Karrikin 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Karrikin 11 is a member of the karrikin family, a group of butenolide compounds found in the smoke of burning plant material. These compounds are known for their ability to stimulate seed germination and influence various developmental processes in plants.
Méthodes De Préparation
Karrikins, including Karrikin 11, are typically produced through the pyrolysis of plant material. This process involves the combustion of carbohydrates, such as cellulose, which leads to the formation of karrikins . In industrial settings, karrikins can be synthesized using ultra-high performance liquid chromatography-tandem mass spectrometry to quantify and isolate the compounds from smoke water . Biochars, which are prepared by commercial-scale pyrolysis technologies, also contain karrikins and can be used to stimulate seed germination .
Analyse Des Réactions Chimiques
Karrikin 11 undergoes various chemical reactions, including oxidation, reduction, and substitution. The precise chemical reactions involved in the formation of karrikins from plant material are not fully understood, but they require oxygen and high temperatures . Common reagents used in these reactions include nitric oxide and other oxidizing agents. The major products formed from these reactions are butenolide compounds, which are essential for the biological activity of karrikins .
Applications De Recherche Scientifique
Karrikin 11 has a wide range of scientific research applications. In plant biology, it is used to study seed germination, seedling photomorphogenesis, and root system architecture . Karrikins also play a role in improving plant performance under abiotic stress conditions, such as salinity, drought, and heavy metal exposure . In agriculture, karrikins are used to promote the restoration of burned ecosystems by stimulating the germination of fire-following species .
Mécanisme D'action
The mechanism of action of Karrikin 11 involves its perception by the KARRIKIN INSENSITIVE2 receptor in plants . This receptor is an alpha/beta-fold hydrolase that transduces the karrikin signal to the F-box protein MAX2, which degrades various growth-repressing proteins . This signaling pathway stimulates seed germination and seedling photomorphogenesis. Karrikins mimic an unidentified endogenous compound that has roles in seed germination and early plant development, and they interact with other plant hormones, such as strigolactones .
Comparaison Avec Des Composés Similaires
Karrikin 11 is similar to other karrikins, such as Karrikin 1, Karrikin 2, Karrikin 3, and Karrikin 4 . These compounds share a butenolide structure and are derived from the combustion of plant material. this compound is unique in its specific biological activity and its ability to stimulate seed germination in certain plant species. Karrikins are also related to strigolactones, another class of butenolides that regulate plant growth and development . The primary difference between karrikins and strigolactones is their source and specific biological functions.
Propriétés
Formule moléculaire |
C7H8O5 |
|---|---|
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
(4S,7S,7aR)-4,7-dihydroxy-4,5,7,7a-tetrahydrofuro[2,3-c]pyran-2-one |
InChI |
InChI=1S/C7H8O5/c8-4-2-11-7(10)6-3(4)1-5(9)12-6/h1,4,6-8,10H,2H2/t4-,6-,7+/m1/s1 |
Clé InChI |
RUJWBBAVRBNHNV-QXRNQMCJSA-N |
SMILES isomérique |
C1[C@H](C2=CC(=O)O[C@H]2[C@H](O1)O)O |
SMILES canonique |
C1C(C2=CC(=O)OC2C(O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


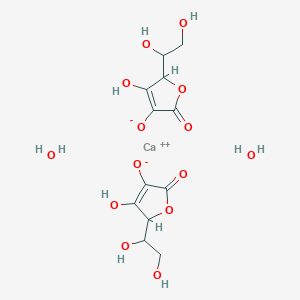
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
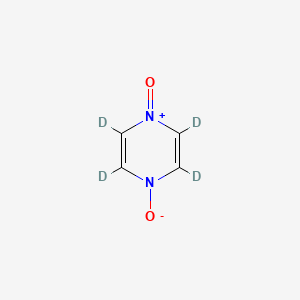

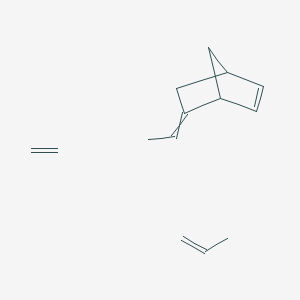
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
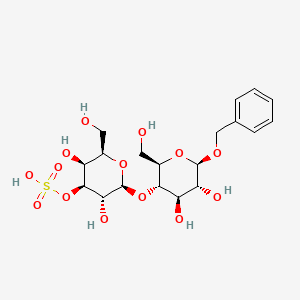
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

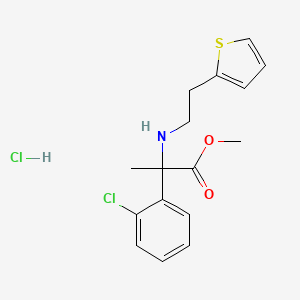
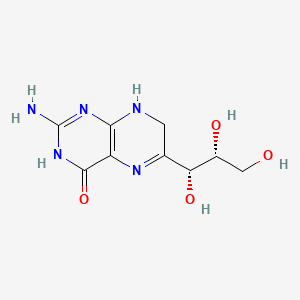
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
